N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-fluoro-4-methoxybenzamide

Medicinal Chemistry Physicochemical Profiling ADME Prediction

N-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-3-fluoro-4-methoxybenzamide (CAS 2034375-41-0) is a synthetic small molecule built on a piperidine core bearing an N-dimethylsulfamoyl group and a 3-fluoro-4-methoxy-substituted benzamide linked via a methylene spacer. With a molecular formula of C₁₆H₂₄FN₃O₄S and a molecular weight of 373.44 g/mol, the compound belongs to the class of sulfamoyl-piperidine benzamides, a chemotype explored in medicinal chemistry for modulating biological targets such as G-protein-coupled receptors and ion channels.

Molecular Formula C16H24FN3O4S
Molecular Weight 373.44
CAS No. 2034375-41-0
Cat. No. B2705698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-fluoro-4-methoxybenzamide
CAS2034375-41-0
Molecular FormulaC16H24FN3O4S
Molecular Weight373.44
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=C(C=C2)OC)F
InChIInChI=1S/C16H24FN3O4S/c1-19(2)25(22,23)20-8-6-12(7-9-20)11-18-16(21)13-4-5-15(24-3)14(17)10-13/h4-5,10,12H,6-9,11H2,1-3H3,(H,18,21)
InChIKeyYPLRLFCJEIRKQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-3-fluoro-4-methoxybenzamide (CAS 2034375-41-0) – Chemical Identity, Core Scaffold, and Procurement Context


N-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-3-fluoro-4-methoxybenzamide (CAS 2034375-41-0) is a synthetic small molecule built on a piperidine core bearing an N-dimethylsulfamoyl group and a 3-fluoro-4-methoxy-substituted benzamide linked via a methylene spacer . With a molecular formula of C₁₆H₂₄FN₃O₄S and a molecular weight of 373.44 g/mol, the compound belongs to the class of sulfamoyl-piperidine benzamides, a chemotype explored in medicinal chemistry for modulating biological targets such as G-protein-coupled receptors and ion channels . The presence of the dimethylsulfamoyl moiety distinguishes it from cyclopropanesulfonyl, acetyl, and other N-substituted piperidine analogs, while the 3-fluoro-4-methoxy substitution pattern on the benzamide ring differentiates it from positional isomers and alternative halogen/methoxy combinations . These structural features create a unique physicochemical and pharmacophoric profile that cannot be replicated by generic in-class substitution, making the specific CAS registry number a critical procurement parameter for reproducible research.

Why N-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-3-fluoro-4-methoxybenzamide Cannot Be Replaced by In-Class Analogs in Scientific Procurement


In-class compounds sharing the piperidine-benzamide scaffold cannot be freely interchanged because even minor structural variations produce quantifiable differences in molecular recognition, physicochemical properties, and biological readouts. The dimethylsulfamoyl group of the target compound confers a distinct electronic environment and hydrogen-bonding capacity compared to cyclopropanesulfonyl (CAS 1798028-43-9) or acetyl (CAS 1210213-80-1) analogs, altering target engagement kinetics and solubility profiles . Simultaneously, the 3-fluoro-4-methoxy substitution pattern on the benzamide ring generates a unique electrostatic surface potential and steric contour that diverges from the 2-fluoro isomer (CAS 2034330-46-4) and the 5-chloro-2-methoxy variant (CAS 2320687-38-3) . Although direct head-to-head comparative pharmacology data remain sparse in the public domain for this specific compound, the established structure-activity relationship (SAR) principles for piperidine-benzamide chemotypes demonstrate that alterations in sulfamoyl N-substitution and aryl ring substitution routinely yield >10-fold shifts in target affinity and >2-fold changes in logP, rendering generic substitution scientifically unjustifiable without explicit experimental validation . Researchers must therefore procure the exact CAS-registered compound to ensure experimental reproducibility and meaningful SAR interpretation.

Quantitative Differentiation Evidence for N-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-3-fluoro-4-methoxybenzamide Versus Closest Analogs


Dimethylsulfamoyl vs. Cyclopropanesulfonyl N-Substitution: Comparative LogP and Solubility Estimates

The dimethylsulfamoyl group of the target compound (CAS 2034375-41-0) is predicted to yield a lower logP and higher aqueous solubility than the cyclopropanesulfonyl analog (CAS 1798028-43-9) due to the presence of an additional nitrogen atom capable of hydrogen-bonding with water. In silico calculations indicate a calculated logP of approximately 2.8 for the target compound versus approximately 3.4 for the cyclopropanesulfonyl analog, representing a ΔlogP of ~0.6 units . This difference corresponds to a theoretical ~4-fold difference in octanol-water partition coefficient, which can significantly affect membrane permeability and in vitro assay behavior. No comparable experimental logP data are publicly available for the acetyl analog (CAS 1210213-80-1), but the absence of the sulfamoyl group in that analog is expected to further reduce hydrogen-bonding capacity and alter solubility .

Medicinal Chemistry Physicochemical Profiling ADME Prediction

3-Fluoro-4-Methoxy vs. 2-Fluoro Benzamide Isomerism: Impact on Molecular Electrostatic Potential and Binding Surface Complementarity

The 3-fluoro-4-methoxy substitution of the target compound (CAS 2034375-41-0) positions the fluorine atom meta and the methoxy group para relative to the amide carbonyl, creating an electrostatic surface potential distinct from the 2-fluoro isomer (CAS 2034330-46-4), which places fluorine ortho to the amide . In the ortho-fluoro isomer, the fluorine atom can form an intramolecular dipole-dipole interaction with the amide N-H, potentially stabilizing a different conformation of the benzamide moiety and altering the vector of the aryl ring relative to the piperidine scaffold. Quantitative electrostatic potential calculations (DFT at B3LYP/6-31G* level) for analogous fluorobenzamide systems show that moving fluorine from ortho to meta position can shift the molecular electrostatic potential minimum by 5–10 kcal/mol and alter the preferred dihedral angle of the amide bond by 15–30°, resulting in a markedly different pharmacophoric presentation to a protein binding pocket . Although experimental binding data for this specific pair are not publicly available, the well-documented impact of fluorine positional isomerism on target affinity in related chemotypes supports the expectation of divergent biological activity between these two compounds.

Structure-Activity Relationship Molecular Recognition Drug Design

Combined Fluoro-Methoxy Substitution vs. Chloro-Methoxy Substitution: Predicted Metabolic Stability and CYP450 Interaction Profile

The target compound's 3-fluoro-4-methoxy substitution pattern differs from the 5-chloro-2-methoxy arrangement found in CAS 2320687-38-3 . Fluorine substitution at the meta position is expected to block oxidative metabolism at that site more effectively than chlorine, owing to the higher C-F bond dissociation energy (~116 kcal/mol) compared to C-Cl (~81 kcal/mol). In addition, the para-methoxy group of the target compound is a known site for CYP450-mediated O-demethylation, but the adjacent meta-fluorine withdraws electron density and can reduce the intrinsic clearance of this metabolic pathway by 2- to 5-fold compared to methoxy groups without adjacent electron-withdrawing substituents . The 5-chloro-2-methoxy analog positions the methoxy group ortho to the amide and the chlorine meta, which presents a different metabolic vulnerability profile; literature on substituted benzamides indicates that para-substituted methoxy groups have distinct CYP2C9 and CYP2D6 affinity profiles compared to ortho-methoxy groups . No direct comparative microsomal stability data are publicly available for these two compounds.

Drug Metabolism CYP450 Inhibition Metabolic Stability

Dimethylsulfamoyl vs. Acetyl N-Substitution: Hydrogen-Bond Acceptor Capacity and Target Engagement Versatility

The dimethylsulfamoyl group (SO₂N(CH₃)₂) of the target compound provides two hydrogen-bond acceptor sites (sulfonyl oxygens) and a tertiary amine that remains unprotonated at physiological pH, creating a hydrogen-bond acceptor capacity of approximately 4–5 H-bond acceptors for the sulfamoyl moiety alone . In contrast, the acetyl analog (CAS 1210213-80-1) bears a simple acetyl group (COCH₃) with only one H-bond acceptor (carbonyl oxygen) and lacks the sulfonyl oxygens . This difference translates to a higher topological polar surface area (tPSA) for the target compound (estimated tPSA ~90–95 Ų vs. ~65–70 Ų for the acetyl analog), affecting membrane permeability and blood-brain barrier penetration potential . Furthermore, sulfamoyl groups are known pharmacophores for engaging specific binding pockets in enzymes such as carbonic anhydrases, sulfatases, and certain kinases, whereas acetyl groups lack this recognition capability . The dimethylsulfamoyl group thus enables target engagement profiles inaccessible to acetyl-substituted analogs, making the target compound uniquely suited for screening campaigns targeting sulfamoyl-recognizing proteins.

Pharmacophore Modeling Hydrogen Bonding Target Selectivity

Recommended Research and Procurement Scenarios for N-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-3-fluoro-4-methoxybenzamide (CAS 2034375-41-0)


Medicinal Chemistry SAR Exploration of Sulfamoyl-Piperidine Benzamides

This compound serves as a key probe for systematically exploring the structure-activity relationship of the dimethylsulfamoyl group relative to cyclopropanesulfonyl, acetyl, and other N-substituted analogs. The predicted ~0.6 logP unit difference and distinct hydrogen-bond acceptor profile versus the cyclopropanesulfonyl analog make it an essential comparator for teasing apart the contributions of sulfamoyl group polarity to target binding and ADME properties . Researchers should use this compound in parallel with CAS 1798028-43-9 and CAS 1210213-80-1 to construct a complete SAR matrix.

Fluorine Positional Isomer Pharmacology Studies

The 3-fluoro-4-methoxy substitution pattern of the target compound provides a distinct electrostatic and conformational profile compared to the 2-fluoro isomer (CAS 2034330-46-4). This compound is recommended for head-to-head pharmacological profiling against the ortho-fluoro isomer to quantify the impact of fluorine positional isomerism on target affinity, selectivity, and functional activity . Such studies directly address the question of whether the fluorine position modulates potency in a target-dependent manner, a critical consideration for lead optimization programs.

Metabolic Stability Screening of Fluorinated vs. Chlorinated Benzamide Series

The target compound's 3-fluoro-4-methoxy substitution pattern is predicted to confer greater metabolic stability than the 5-chloro-2-methoxy analog (CAS 2320687-38-3) due to the stronger C-F bond and the electron-withdrawing effect of meta-fluorine on para-methoxy O-demethylation . This compound should be included in liver microsome or hepatocyte stability panels alongside the chloro analog to experimentally validate the predicted 2- to 5-fold difference in intrinsic clearance, providing critical data for prioritizing chemotypes with favorable metabolic profiles.

Chemical Biology Probe for Sulfamoyl-Binding Protein Families

The dimethylsulfamoyl group is a recognized pharmacophore for proteins such as carbonic anhydrases and sulfatases . This compound can serve as a starting point for developing chemical probes targeting sulfamoyl-recognizing enzymes, where the acetyl analog (CAS 1210213-80-1) would be inactive. Procurement of the exact CAS-registered compound ensures that the sulfamoyl group is correctly positioned for target engagement, enabling chemoproteomic profiling and target identification studies.

Quote Request

Request a Quote for N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-fluoro-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.